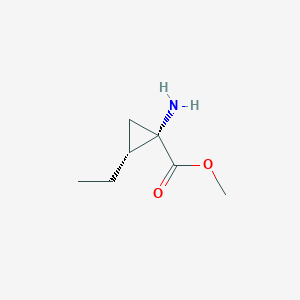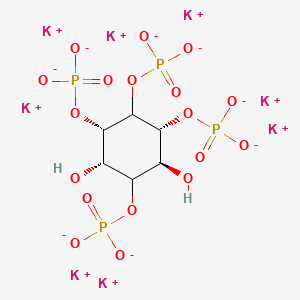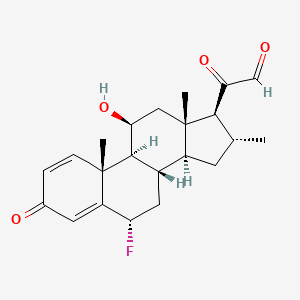
Guanosine 3',5'-Diphosphate Tetralithium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 3’,5’-Diphosphate Tetralithium Salt, with the CAS number 55612-39-0, is a biochemical used for proteomics research . It has a molecular formula of C10H11N5O11P2•4Li and a molecular weight of 466.93 . It is also known to act as a drug transporter on the arachnoid barrier cells that contribute to the blood-cerebrospinal fluid barrier .
Molecular Structure Analysis
The molecular structure of Guanosine 3’,5’-Diphosphate Tetralithium Salt consists of a guanine nucleotide containing two phosphate groups esterified to the sugar moiety . The molecular formula is C10H11N5O11P2•4Li .Physical And Chemical Properties Analysis
Guanosine 3’,5’-Diphosphate Tetralithium Salt is a colorless to slightly yellow solution in water . It has a molecular weight of 466.93 and a molecular formula of C10H11N5O11P2•4Li . The concentration is between 100 mM - 110 mM and the pH is 7.5 ±0.5 .properties
CAS RN |
55612-39-0 |
|---|---|
Molecular Formula |
C₁₀H₁₁Li₄N₅O₁₁P₂ |
Molecular Weight |
466.93 |
synonyms |
Guanosine 3’,5’-Bis(dihydrogen Phosphate) Tetralithium Salt; 3’,5’-Diphosphoguanosine Tetralithium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)